N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

Catalog No.
S3059644
CAS No.
321155-13-9
M.F
C25H26NP
M. Wt
371.464
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamin...

CAS Number

321155-13-9

Product Name

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine

IUPAC Name

N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine

Molecular Formula

C25H26NP

Molecular Weight

371.464

InChI

InChI=1S/C25H26NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-20,22H,1,4-5,13-14H2

InChI Key

CWYDMJZWNROFGL-LHLOQNFPSA-N

SMILES

C1CCC(CC1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine (CAS 321155-13-9) is a specialized bidentate P,N (phosphine-imine) ligand utilized primarily in palladium-catalyzed cross-coupling and advanced stannylation reactions. Structurally, it pairs a rigid diphenylphosphino donor with a hemilabile imine nitrogen bearing a flexible, moderately bulky sp3 cyclohexyl group. In procurement and material selection, this compound is evaluated against standard bisphosphines (e.g., dppp, BINAP) and other iminophosphine derivatives. Its primary value proposition lies in its ability to provide a highly specific steric and electronic environment that accelerates catalytic turnover while maintaining strict regiocontrol, making it a critical raw material for the synthesis of complex functionalized stannanes and active pharmaceutical ingredients (APIs) [1].

Substituting this specific cyclohexyl-derived ligand with closely related in-class analogs results in severe kinetic or regiochemical penalties. Replacing the cyclohexyl group with a phenyl ring (the aniline-derived analog) alters the electron density at the imine nitrogen, which has been empirically shown to severely retard catalytic cycles such as alkynylstannylation [1]. Conversely, substituting with a bulkier tert-butyl group over-encumbers the metal center; while this can marginally increase regioselectivity, it slows the reaction rate to levels unacceptable for industrial scale-up. The cyclohexyl moiety provides a precise 'Goldilocks' balance of steric bulk and flexibility, ensuring high catalytic acceleration without sacrificing regiocontrol, making it non-interchangeable for optimized workflows [1].

Catalytic Acceleration vs. Aniline- and tert-Butyl-Derived Analogs

In the palladium-catalyzed alkynylstannylation of alkynes, the steric profile of the imine substituent dictates overall process efficiency. Studies demonstrate that the cyclohexylamine-derived ligand (Target Compound) considerably accelerates the reaction while maintaining high regioselectivity. In direct comparison, the aniline-derived analog (N-[2-(diphenylphosphino)benzylidene]aniline) severely retarded the reaction rate. Furthermore, while the bulkier N-tert-butyl analog achieved a peak regioselectivity of 97:3, it caused an unacceptable deceleration of the reaction [1]. The target compound uniquely avoids these kinetic bottlenecks.

Evidence DimensionReaction rate and regioselectivity in Pd-catalyzed alkynylstannylation
Target Compound DataHigh reaction acceleration with >90% regioselectivity
Comparator Or BaselineN-phenyl analog (retards reaction); N-tert-butyl analog (slows reaction despite 97:3 regioselectivity)
Quantified DifferenceTarget compound provides the optimal kinetic profile, preventing the severe rate retardation observed with both less bulky (phenyl) and more bulky (tert-butyl) analogs.
ConditionsPalladium-catalyzed addition of alkynylstannanes to alkynes (THF, 50 °C)

Buyers scaling up stannylation workflows must select this specific cyclohexyl ligand to avoid the severe kinetic penalties and extended batch times associated with N-aryl or highly branched N-alkyl substitutes.

Enabling Regioselective Stannylative Cycloaddition of Enynes

Standard bisphosphine ligands often fail to promote specific multicomponent cyclizations, defaulting instead to non-stannylative pathways. The Target Compound is uniquely validated as the enabling ligand for the regioselective stannylative cycloaddition of conjugated enynes using hexabutyldistannoxane. This specific palladium-iminophosphine system selectively affords highly substituted 3-alkenylphenylstannanes, a transformation that was successfully applied to the concise total synthesis of complex targets like alcyopterosin N [1].

Evidence DimensionEnabling of regioselective stannylative cycloaddition pathways
Target Compound DataExclusive formation of 3-alkenylphenylstannanes via stannylative cycloaddition
Comparator Or BaselineStandard cross-coupling ligands (which typically promote non-stannylative oligomerization or fail to control regiochemistry)
Quantified DifferenceUnlocks a specific stannylative cycloaddition pathway that is inaccessible or non-selective when using conventional phosphine ligands.
ConditionsPalladium-catalyzed reaction of conjugated enynes with hexabutyldistannoxane.

For procurement teams sourcing catalysts for advanced intermediate synthesis, this ligand is required to unlock specific cycloaddition pathways that conventional phosphines cannot mediate.

Broad-Spectrum Cross-Coupling Compatibility and Handling

Beyond specialized stannylations, the Target Compound serves as a highly processable, solid-form ligand (melting point 116-120 °C) for a broad suite of mainstream palladium-catalyzed reactions. It is formally validated for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . Its bench-stable solid state and defined hemilabile coordination mode make it a reliable, reproducible alternative to air-sensitive liquid trialkylphosphines in library synthesis workflows.

Evidence DimensionHandling stability and reaction scope
Target Compound DataSolid form (mp 116-120 °C), compatible with 7+ major cross-coupling classes
Comparator Or BaselineAir-sensitive liquid phosphines (e.g., P(t-Bu)3) or narrow-scope rigid bisphosphines
Quantified DifferenceEliminates the need for specialized inert-atmosphere handling required for pyrophoric/liquid phosphines while maintaining broad cross-coupling utility.
ConditionsStandard laboratory handling and diverse Pd-catalyzed cross-coupling environments.

Procurement of a single, bench-stable P,N ligand that spans multiple cross-coupling reaction types reduces inventory complexity and improves batch-to-batch reproducibility in scale-up environments.

Scale-Up of Alkynylstannylation Workflows

This compound is the optimal choice for industrial or pilot-scale synthesis of conjugated (stannyl)enynes. Because it prevents the kinetic bottlenecks and extended batch times seen with N-phenyl or N-tert-butyl iminophosphines, it ensures high throughput and excellent regioselectivity during the addition of alkynylstannanes to alkynes [1].

Synthesis of Highly Substituted Phenylstannanes via Cycloaddition

Essential for programs requiring the construction of complex aromatic stannanes from acyclic enyne precursors. The ligand uniquely enables the regioselective stannylative cycloaddition of conjugated enynes, a critical step in the total synthesis of complex natural products like alcyopterosin derivatives [2].

Medicinal Chemistry Cross-Coupling Libraries

Ideal for high-throughput screening environments where a single, bench-stable, hemilabile ligand is needed to evaluate multiple coupling modalities (e.g., Suzuki, Buchwald, Heck). Its solid form eliminates the need for glovebox handling associated with sensitive trialkylphosphines, streamlining library generation .

XLogP3

6

Dates

Last modified: 08-18-2023

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